molecular formula C13H8ClNO4 B1348450 4-(4-chloro-2-nitrophenoxy)benzaldehyde CAS No. 56135-50-3

4-(4-chloro-2-nitrophenoxy)benzaldehyde

Cat. No.: B1348450
CAS No.: 56135-50-3
M. Wt: 277.66 g/mol
InChI Key: AVGYAFMBCXTPJQ-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Material Science Research

While specific research literature on 4-(4-chloro-2-nitrophenoxy)benzaldehyde is not extensively available, its significance can be inferred from the well-established roles of its constituent chemical functionalities in organic synthesis and material science. The molecule is essentially a substituted diphenyl ether with a reactive aldehyde group, making it a valuable building block.

In organic synthesis , the aldehyde group is a key functional group that participates in a wide array of chemical transformations. numberanalytics.com It can undergo nucleophilic addition reactions, condensation reactions such as the Knoevenagel condensation, and the Wittig reaction to form carbon-carbon double bonds. numberanalytics.com Specifically, aromatic aldehydes are crucial for synthesizing Schiff bases, indoles, and chalcones. wisdomlib.org The presence of the electron-withdrawing nitro and chloro groups on the phenoxy ring can modulate the reactivity of the benzaldehyde (B42025) moiety. For instance, nitro-substituted benzaldehydes are known to participate in 1,3-dipolar cycloaddition reactions for the generation of azomethine ylides, which are powerful intermediates for the synthesis of nitrogen-containing heterocyclic compounds. acs.orgacs.org

The diphenyl ether scaffold is prevalent in many biologically active compounds and functional materials. nih.govnih.govelsevierpure.com Substituted diphenyl ethers have been investigated as a platform for the development of chemotherapeutics. nih.govnih.govelsevierpure.com The synthesis of such compounds often involves nucleophilic aromatic substitution (SNAr) reactions, where a phenoxide displaces a leaving group from an activated aromatic ring. nih.gov The structure of this compound suggests it could be synthesized via a similar SNAr reaction between 4-hydroxybenzaldehyde (B117250) and 1,4-dichloro-2-nitrobenzene (B41259).

Overview of Aromatic Benzaldehyde Derivatives in Chemical Literature

Aromatic benzaldehyde derivatives are a class of organic compounds characterized by a benzaldehyde core with one or more substituents on the benzene (B151609) ring. numberanalytics.com These compounds are of significant interest in organic chemistry due to their versatile reactivity and wide range of applications. numberanalytics.comfiveable.me They serve as essential intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. numberanalytics.comnumberanalytics.com

The chemical behavior of aromatic benzaldehyde derivatives is largely dictated by the nature and position of the substituents on the aromatic ring. These substituents can influence the electrophilicity of the aldehyde's carbonyl carbon, thereby affecting its reactivity towards nucleophiles. fiveable.me The aromatic ring itself can undergo electrophilic substitution reactions, although the aldehyde group is deactivating. numberanalytics.com

Common reactions of aromatic aldehydes include oxidation to carboxylic acids and reduction to benzyl (B1604629) alcohols. They are also key reactants in a variety of named reactions that are fundamental to organic synthesis, including:

Cannizzaro Reaction: Disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.

Perkin Reaction: Condensation of an aromatic aldehyde with an acid anhydride (B1165640) to form an α,β-unsaturated carboxylic acid.

Benzoin Condensation: A reaction between two aromatic aldehydes to form an α-hydroxyketone.

The diverse structures and reactivities of aromatic benzaldehyde derivatives have led to their use in the creation of a vast library of complex organic molecules with important biological and material properties.

Properties of Structurally Related Benzaldehyde Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
2-(4-Chloro-2-nitrophenoxy)benzaldehydeC13H8ClNO4277.66Contains chloro and nitro groups on the phenoxy ring attached at the 2-position of the benzaldehyde.
4-ChlorobenzaldehydeC7H5ClO140.57A simple benzaldehyde derivative with a single chloro substituent. google.com
2-NitrobenzaldehydeC7H5NO3151.12Features a nitro group at the ortho position relative to the aldehyde. researchgate.net
4-(4-Nitrophenoxy)benzaldehydeC13H9NO4243.21A diphenyl ether derivative with a nitro group on the phenoxy ring. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chloro-2-nitrophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-10-3-6-13(12(7-10)15(17)18)19-11-4-1-9(8-16)2-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGYAFMBCXTPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366216
Record name 4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56135-50-3
Record name 4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization of 4 4 Chloro 2 Nitrophenoxy Benzaldehyde and Its Synthesized Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For 4-(4-chloro-2-nitrophenoxy)benzaldehyde, the UV-Vis spectrum is expected to be characterized by several absorption bands arising from the promotion of electrons from lower to higher energy orbitals. The spectrum is influenced by the various chromophores present in the molecule: the benzaldehyde (B42025) moiety, the nitro-substituted phenyl ring, and the chlorophenoxy group.

π→π* Transitions: These are high-intensity absorptions resulting from the excitation of electrons in π-bonding orbitals to π-antibonding orbitals. In a molecule like this compound, these transitions are associated with the aromatic rings. A strong absorption band is expected at shorter wavelengths, typically around 250 nm, which involves π→π excitations of the nitro and benzene (B151609) groups. uni-muenchen.dersc.org A second band of intermediate intensity, peaking around 300 nm, can be attributed to π→π* excitations primarily within the arene functional groups. uni-muenchen.dersc.org

n→π* Transitions: These are lower-intensity absorptions that occur when an electron from a non-bonding orbital (lone pair) is promoted to a π*-antibonding orbital. The lone pairs on the oxygen atoms of the aldehyde and nitro groups, as well as the ether linkage, give rise to these transitions. For nitrobenzaldehydes, these transitions are typically weak and appear at longer wavelengths, around 350 nm. uni-muenchen.dersc.org

Table 1: Expected UV-Vis Absorption Data for this compound Based on Analogous Compounds

Expected λmax (nm)Molar Absorptivity (ε) (M-1cm-1)Transition TypeAssociated Chromophore(s)
~250High (~10,000)π→πNitro group and benzene rings
~300Intermediate (~1,000)π→πArene (benzene) systems
~350Low (~100)n→π*Aldehyde and Nitro groups

Data is inferred from studies on nitrobenzaldehyde isomers. uni-muenchen.dersc.org

X-ray Diffraction for Solid-State Structure Determination

For this compound, an XRD analysis would similarly reveal the precise spatial orientation of the chloro and nitro substituents and how they influence the crystal packing. Such structural data is invaluable for understanding structure-property relationships and for computational modeling studies.

Table 2: Representative Single-Crystal X-ray Diffraction Data for the Analogous Compound 4-(4-methoxyphenoxy)benzaldehyde

ParameterValue
Chemical FormulaC₁₄H₁₂O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.1297 (7)
b (Å)7.6581 (4)
c (Å)12.3577 (7)
β (°)103.769 (6)
Volume (ų)1114.92 (11)
Z4
C-O-C Angle (°)118.82 (8)
Dihedral Angle (rings) (°)71.52 (3)

Data from the crystallographic study of 4-(4-methoxyphenoxy)benzaldehyde. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison is a crucial step in verifying the identity and purity of a newly synthesized chemical substance.

For this compound, the molecular formula is C₁₃H₈ClNO₄, which corresponds to a molecular weight of 277.66 g/mol . Based on this formula, the theoretical elemental composition can be calculated precisely. An experimental analysis resulting in percentages that closely match these theoretical values would provide strong evidence for the successful synthesis and purification of the target compound. While specific experimental results for this compound were not found, the table below outlines the expected theoretical values against which any experimental data would be compared.

Table 3: Elemental Composition of this compound (C₁₃H₈ClNO₄)

ElementSymbolAtomic WeightTheoretical (%)Found (%)
CarbonC12.01156.23N/A
HydrogenH1.0082.90N/A
ChlorineCl35.45312.77N/A
NitrogenN14.0075.04N/A
OxygenO15.99923.05N/A

N/A: No experimental data found in the reviewed literature.

Theoretical and Computational Chemistry Studies on 4 4 Chloro 2 Nitrophenoxy Benzaldehyde and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods allow for the determination of stable molecular geometries and the investigation of their electronic orbitals.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex molecules. arxiv.orgnih.govscispace.com The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For molecules like 4-(4-chloro-2-nitrophenoxy)benzaldehyde, DFT methods, often paired with basis sets such as 6-311+G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles of the most stable conformation. nih.gov These calculations are crucial as the geometric structure fundamentally influences the molecule's electronic properties and reactivity.

Analysis of Intramolecular Interactions and Properties

Beyond determining the basic structure, computational methods can quantify various electronic properties that govern how a molecule interacts with itself and its environment.

HOMO-LUMO Energy Gap Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. irjweb.com For aromatic compounds, this gap is influenced by the nature and position of substituents on the rings.

Table 1: Frontier Molecular Orbital Energies

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available

Dipole Moment Calculations

Table 2: Calculated Dipole Moment

Component Value (Debye)
µx Data not available
µy Data not available
µz Data not available

| Total Dipole Moment (µ) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. wolfram.comwalisongo.ac.id It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, different colors represent different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), often associated with lone pairs of electronegative atoms, while blue signifies regions of low electron density (positive potential), usually around hydrogen atoms attached to electronegative atoms. mdpi.comresearchgate.net For this compound, the MEP map would highlight the negative potential around the oxygen atoms of the nitro and aldehyde groups and the chlorine atom, and positive potentials on the hydrogen atoms. This information is crucial for predicting the sites of electrophilic and nucleophilic attack. malayajournal.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a localized, Lewis-like description of the electronic structure of a molecule. uni-muenchen.denih.gov It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, offering a more intuitive chemical perspective. uni-muenchen.de For this compound, NBO analysis elucidates the intramolecular interactions that govern its stability and electronic properties.

For instance, the lone pairs on the ether oxygen atom can delocalize into the antibonding π* orbitals of the adjacent aromatic rings. Similarly, lone pairs on the oxygen atoms of the nitro group and the carbonyl group, as well as the chlorine atom, can participate in such stabilizing interactions. The analysis reveals the extent of electron delocalization from donor groups (like the phenoxy oxygen) to acceptor groups (the nitro and aldehyde functions), which is crucial for understanding the molecule's electronic behavior. ijnc.ir

The NBO analysis also provides detailed information on atomic charges, bond types, and hybridization. The natural charges on the atoms can reveal the effects of the electron-withdrawing nitro and chloro groups and the aldehyde group on the electron distribution across the molecule. The hybridization of atoms in bonds (e.g., the C-O-C ether linkage) can also be determined.

Table 1: Hypothetical NBO Analysis Data for Key Interactions

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O-ether)π* (C-C) of benzaldehyde (B42025) ringHighn → π
LP (O-ether)π (C-C) of chloronitro ringHighn → π
π (C-C) of benzaldehyde ringπ (C=O)Moderateπ → π
LP (O-nitro)π (N=O)Highn → π
LP (Cl)σ (C-C) of chloronitro ringLown → σ*

Note: This table is illustrative, based on the expected electronic structure. Actual E(2) values would require a specific quantum chemical calculation.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to obtain experimentally. rsc.orgacs.org The synthesis of this compound, a diaryl ether, is typically achieved through a nucleophilic aromatic substitution (S N Ar) reaction, such as the Ullmann condensation. researchgate.netacs.orgresearchgate.net This involves the coupling of a phenol (B47542) with an aryl halide. jsynthchem.com

For the synthesis of the target molecule, a plausible pathway involves the reaction of 4-hydroxybenzaldehyde (B117250) with 1,4-dichloro-2-nitrobenzene (B41259) or 4-chloro-2-nitrophenol (B165678) with 4-chlorobenzaldehyde. researchgate.net Computational modeling of this reaction would involve locating the transition state (the highest energy point along the reaction coordinate) connecting the reactants and products.

The analysis of the transition state geometry provides crucial information about the bond-breaking and bond-forming processes. nih.gov For an S N Ar reaction, the transition state would likely feature a partially formed C-O bond between the phenoxide oxygen and the aryl halide carbon, and a partially broken C-X (where X is the halogen) bond. Computational studies on similar diaryl ether formations have identified such transition states and, in some cases, the potential for intermediate species like resonance-stabilized aryl anion intermediates, known as Meisenheimer complexes. nih.gov However, these are predicted to be less favorable when the aryl halide has only a single electron-withdrawing group. nih.gov

Energetic Profiling of Reaction Mechanisms

For the synthesis of this compound via an Ullmann-type reaction, density functional theory (DFT) calculations are often employed. nih.gov Studies on base-catalyzed diaryl ether formation have shown that the calculated energy barriers for ether formation are well-correlated with the electronic properties of the substituents on the aromatic rings. nih.gov Electron-withdrawing groups, such as the nitro group present in one of the aromatic rings of the target molecule, are generally required to activate the aryl halide towards nucleophilic attack, thereby lowering the activation energy. researchgate.net

The distortion/interaction energy model can also be applied, which partitions the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants at the transition state. nih.gov For reactions involving substituted fluorobenzenes, the major component of the activation energy has been found to be the distortion energy of the arylfluoride reactant. nih.gov

Table 2: Illustrative Energetic Data for a Hypothetical Reaction Pathway

SpeciesRelative Energy (kcal/mol)
Reactants (4-phenoxide + aryl halide)0.0
Transition State+25.0
Meisenheimer Complex (Intermediate)+5.0
Products (diaryl ether + halide)-15.0

Note: These values are hypothetical and serve to illustrate a typical energy profile.

Solvent Effects on Computational Studies

Solvent effects are crucial in computational chemistry as they can significantly influence reaction thermodynamics and kinetics. numberanalytics.comnumberanalytics.com Many reactions, including the synthesis of diaryl ethers, are performed in a solvent, and neglecting its effect can lead to inaccurate computational predictions. ucsb.edu

There are two main approaches to modeling solvent effects:

Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous dielectric medium. numberanalytics.comnumberanalytics.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. chemrxiv.org The Polarizable Continuum Model (PCM) is a widely used example. chemrxiv.org

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. ucsb.edu This provides a more detailed description of specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding. ucsb.edunih.gov

For modeling the synthesis of this compound, an implicit solvent model would likely be sufficient to capture the general effect of a polar aprotic solvent (like DMF or DMSO) typically used in Ullmann reactions. The solvent can stabilize charged species, such as the phenoxide reactant and any polar transition states or intermediates, which can significantly alter the energetic profile of the reaction compared to the gas phase. numberanalytics.comnih.gov For instance, polar solvents can stabilize charged intermediates, potentially increasing the reaction rate. numberanalytics.com

Exploration of Nonlinear Optical (NLO) Properties

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. mdpi.com These properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser. A key indicator of a molecule's NLO response is its first-order hyperpolarizability (β). mdpi.comresearchgate.net

The structure of this compound suggests it could possess NLO properties. It features a system of conjugated π-electrons spanning two aromatic rings connected by an ether linkage. Crucially, the molecule has strong electron-withdrawing groups (the nitro group and, to a lesser extent, the chloro and aldehyde groups) and an electron-donating group (the ether oxygen). This "push-pull" electronic structure, where electron density is pushed by the donor and pulled by the acceptor through the π-system, can lead to a large change in dipole moment upon excitation, resulting in a high hyperpolarizability value. mdpi.comnih.gov

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. researchgate.netfrontiersin.org The first-order hyperpolarizability can be calculated, and its magnitude is often compared to that of a standard NLO material like urea. mdpi.com Theoretical studies on other substituted benzaldehydes have shown that the presence and position of electron-donating and electron-withdrawing groups significantly influence the NLO response. mdpi.com For this compound, the combination of the benzaldehyde acceptor and the substituted phenoxy donor system is expected to result in a significant NLO response.

Table 3: Comparison of Calculated First-Order Hyperpolarizability (β) for Benzaldehyde Derivatives

Compoundβ (x 10⁻³⁰ cm⁵/esu)Reference
Urea (reference)~0.37 mdpi.com
o-Cl Benzaldehyde155.86 mdpi.com
m-Cl Benzaldehyde240.86 mdpi.com
p-Cl Benzaldehyde820.22 mdpi.com
This compound(Predicted to be high)-

Note: The value for the title compound is a qualitative prediction based on its structure.

Computational Approaches for Structure-Property Relationships (e.g., QSAR excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. researchgate.net These models establish a mathematical relationship between calculated molecular descriptors and an experimentally determined property. researchgate.net This approach is valuable for predicting physical, chemical, or physicochemical properties without the need for experimental measurements, saving time and resources.

For this compound and its derivatives, QSPR studies could be developed to predict a range of properties. The process involves several steps:

Dataset Selection: A series of structurally related diaryl ether benzaldehydes with known experimental data for a specific property (e.g., melting point, solubility, a specific spectroscopic parameter) would be compiled.

Molecular Descriptor Calculation: For each molecule in the series, a variety of numerical descriptors are calculated from the optimized 3D structure. These can include electronic descriptors (e.g., dipole moment, atomic charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices). researchgate.net

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates a subset of the calculated descriptors with the experimental property. researchgate.net

Model Validation: The predictive power of the QSPR model is rigorously tested using statistical validation techniques, often involving an external set of compounds not used in the model's development. researchgate.net

For example, QSPR models have been successfully developed to predict the ¹⁷O NMR chemical shifts of substituted benzaldehydes using electronic and steric descriptors calculated at a semiempirical level. researchgate.net A similar methodology could be applied to a series of derivatives of this compound to predict various non-biological properties, aiding in the rational design of new materials with desired characteristics.

Investigation of Novel Derivatives of 4 4 Chloro 2 Nitrophenoxy Benzaldehyde for Chemical Research

Synthesis and Structural Characterization of Schiff Bases Derived from Related Benzaldehydes

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation reaction of a primary amine with a carbonyl compound. researchgate.netjetir.org In the context of derivatives from 4-(4-chloro-2-nitrophenoxy)benzaldehyde, this involves the reaction of the aldehyde with various primary amines. The synthesis is typically carried out by refluxing equimolar amounts of the aldehyde and the respective amine in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid like glacial acetic acid. jetir.orgijmcmed.org

For instance, the synthesis of a Schiff base from 4-nitrobenzaldehyde (B150856) and 5-chloro-2-aminobenzoic acid resulted in 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid. ijmcmed.org The formation of the azomethine group was confirmed by FTIR and UV-Vis spectroscopy. ijmcmed.org Similarly, the condensation of m-nitrobenzaldehyde with p-chloroaniline yields 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline, whose structure was elucidated using FT-NMR. jetir.org

Table 1: Examples of Schiff Bases Derived from Related Benzaldehydes

AldehydeAmineResulting Schiff BaseCharacterization Methods
4-nitrobenzaldehyde5-chloro-2-aminobenzoic acid5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidFTIR, UV-Vis ijmcmed.org
m-Nitrobenzaldehydep-Chloroaniline4-Chloro-N-[(E)-(nitrophenyl)methylene]anilineFT-NMR, Melting Point jetir.org
Benzaldehyde (B42025)p-aminophenol4-((benzylidene)amino)phenolHigh % Yield, Melting Point mediresonline.org
Anisaldehydep-aminophenol4-((4-methoxybenzylidene)amino)phenolHigh % Yield, Melting Point mediresonline.org

Formation and Analysis of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) in the presence of a base or acid catalyst. utar.edu.myjetir.orgnih.gov For the synthesis of chalcone derivatives of this compound, the aldehyde would be reacted with a substituted or unsubstituted acetophenone. The reaction is commonly carried out in a solvent like ethanol with a base such as sodium hydroxide (B78521) or potassium hydroxide. utar.edu.my

The structural elucidation of the resulting chalcones is performed using various spectroscopic techniques. nih.gov FTIR spectroscopy is employed to identify the characteristic α,β-unsaturated ketone carbonyl stretch. ¹H NMR spectroscopy is crucial for confirming the presence of the vinylic protons of the propenone bridge and the aromatic protons. Mass spectrometry helps in determining the molecular weight of the synthesized compounds. rjpbcs.com

For example, the synthesis of chalcones from 4-hydroxy acetophenone and various benzaldehydes, such as 2-chlorobenzaldehyde (B119727) and 4-chlorobenzaldehyde, has been reported using PEG-400 as a recyclable solvent. rjpbcs.com The structures of the resulting chalcones, like 3-(2-chlorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one, were confirmed by IR, Mass, and elemental analysis. rjpbcs.com

Table 2: Synthesis and Characterization of Chalcone Derivatives from Related Benzaldehydes

AldehydeAcetophenoneResulting ChalconeCatalyst/SolventCharacterization Methods
2-chlorobenzaldehyde4-hydroxy acetophenone3-(2-chlorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-onePEG-400IR, Mass, Elemental Analysis rjpbcs.com
4-chlorobenzaldehyde4-hydroxy acetophenone3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-onePEG-400IR, Mass, Elemental Analysis rjpbcs.com
Substituted Benzaldehydes4-acetylpyridine3-(4-substitutedphenyl)-1-(pyridin-4-yl) prop-2-en-1-oneKOH/EthanolUV, IR, ¹H NMR, ¹³C NMR, Mass, Elemental Analysis

Development of Nitrogen-Heterocyclic Compound Derivatives (e.g., Quinazolines, Thiazolidinones, Pyrimidines)

The core structure of this compound serves as a versatile starting point for the synthesis of various nitrogen-containing heterocyclic compounds.

Quinazolines: Quinazoline derivatives can be synthesized through various methods, often involving multi-component reactions. One common approach is the reaction of an anthranilic acid derivative, an aldehyde, and a source of ammonia (B1221849). openmedicinalchemistryjournal.com For derivatives of this compound, the aldehyde would be a key reactant in such syntheses. The structures of the resulting quinazolines are typically confirmed by spectroscopic methods like IR, NMR, and mass spectrometry.

Thiazolidinones: Thiazolidin-4-ones are generally synthesized by the reaction of a Schiff base with thioglycolic acid or its esters. nih.gov Therefore, the Schiff bases derived from this compound (as discussed in section 6.1) can be cyclized to form the corresponding thiazolidinone derivatives. The reaction is often carried out in a solvent like dioxane or THF, sometimes with a catalyst such as zinc chloride. sphinxsai.comresearchgate.net Structural confirmation is achieved through elemental analysis and spectroscopic data (IR, ¹H NMR, ¹³C NMR). nih.gov

Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized from chalcones. The chalcones derived from this compound can undergo cyclization with compounds like urea, thiourea, or guanidine (B92328) in the presence of a base (e.g., ethanolic KOH) to yield the corresponding pyrimidine derivatives. semanticscholar.orgimpactjournals.us The reaction progress is monitored by thin-layer chromatography, and the final products are characterized by FTIR, ¹H NMR, and mass spectroscopy. pnrjournal.com

Table 3: Synthesis of Nitrogen-Heterocyclic Derivatives from Related Precursors

HeterocyclePrecursorsGeneral Synthetic MethodCharacterization
Quinazolines2-aminobenzothiazole, isatoic anhydride (B1165640), various aldehydesMulti-component reaction in ionic liquidsSpectroscopic analysis openmedicinalchemistryjournal.com
ThiazolidinonesSchiff bases, mercaptoacetic acidCyclization reaction with a catalystIR, ¹H NMR, ¹³C NMR, Elemental Analyses nih.gov
PyrimidinesChalcones, urea/thiourea/guanidineCyclization in basic mediumUV, IR, ¹H NMR, ¹³C NMR, Mass, Elemental Analysis

Synthesis and Characterization of Hydrazone and Thiosemicarbazone Analogues

Hydrazones: Hydrazones are formed by the reaction of an aldehyde with a hydrazine (B178648) derivative. wikipedia.org this compound can react with hydrazines, such as 4-nitrophenylhydrazine, to form the corresponding hydrazone. These reactions can be performed under solvent-free conditions or in a solvent with an acid catalyst. discoveryjournals.orgdiscoveryjournals.org The resulting hydrazones are characterized by FTIR and NMR spectroscopy to confirm the formation of the C=N-NH- linkage. discoveryjournals.org

Thiosemicarbazones: Thiosemicarbazones are synthesized through the condensation reaction of an aldehyde with a thiosemicarbazide. nih.gov The reaction of this compound with thiosemicarbazide, typically in a solvent like methanol (B129727) and often with a catalytic amount of acid, would yield the corresponding thiosemicarbazone. jetir.org The structural elucidation of these compounds is carried out using FTIR, ¹H NMR, and ¹³C NMR spectroscopy. jetir.org

Table 4: Synthesis of Hydrazone and Thiosemicarbazone Analogues from Related Benzaldehydes

DerivativeAldehydeReagentSynthetic ConditionsCharacterization Methods
Hydrazone2,4-dichlorobenzaldehyde4-nitrophenylhydrazineSolvent-free, room temperatureFTIR, 1D & 2D-NMR discoveryjournals.org
Hydrazone4-nitrobenzaldehydeHydrazide derivativeMicrowave irradiation, DMF, acetic acidIR, NMR, MS vjs.ac.vn
Thiosemicarbazone4-ChlorobenzaldehydeThiosemicarbazideMethanol, slow evaporationFT-IR, ¹³C & ¹H NMR, TGA/DSC jetir.org
ThiosemicarbazoneBenzaldehydeThiosemicarbazideMethanol, slow evaporationFT-IR, ¹³C & ¹H NMR, TGA/DSC jetir.org

Design and Synthesis of Polyhydroquinoline Derivatives

Polyhydroquinolines are synthesized via a four-component Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), a dimedone, and a source of ammonia (such as ammonium (B1175870) acetate). chemmethod.comrsc.org In this context, this compound would serve as the aldehyde component. The reaction can be carried out under catalyst- and solvent-free conditions with conventional heating, or by using a catalyst in a suitable solvent. chemmethod.comrsc.org

The structure of the resulting polyhydroquinoline derivatives is confirmed through spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. These methods provide detailed information about the arrangement of atoms within the synthesized heterocyclic ring system.

A general procedure involves heating a mixture of the aromatic aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate. rsc.org After the reaction is complete, the product is isolated and purified. The use of different catalysts and reaction conditions can influence the yield and purity of the final products. chemmethod.com

Table 5: Four-Component Synthesis of Polyhydroquinoline Derivatives

Aldehydeβ-KetoesterActive Methylene CompoundAmmonia SourceReaction Conditions
Aromatic AldehydesEthyl acetoacetateDimedoneAmmonium acetateCatalyst- and solvent-free, 100°C rsc.org
BenzaldehydeEthyl acetoacetateDimedoneAmmonium acetateCu@IRMOF-3 catalyst, Ethanol, 80°C chemmethod.com

Potential Research Avenues and Advanced Applications in Chemical Sciences

Role in Advanced Organic Synthesis Strategies for Complex Molecular Structures

The primary role of 4-(4-chloro-2-nitrophenoxy)benzaldehyde in organic synthesis is as a versatile building block for constructing more complex molecular architectures. The aldehyde functional group is a key reactive site, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

A significant application is in the synthesis of Schiff bases (or azomethines) through condensation reactions with primary amines. These Schiff bases are not merely synthetic intermediates but are also pivotal in the construction of various heterocyclic compounds, which form the core of many pharmaceuticals and functional materials. The imine (-C=N-) linkage can be further manipulated or can act as a directing group in subsequent transformations.

Furthermore, the electron-withdrawing nature of the nitro group and the chloro substituent on the phenoxy ring can influence the reactivity of the aldehyde and the aromatic rings, potentially enabling selective transformations at other positions of the molecule. nih.gov This electronic modulation is crucial in multi-step syntheses where chemoselectivity is paramount. Researchers have explored tandem, one-pot synthesis strategies for benzaldehyde (B42025) derivatives to improve efficiency and yield, a methodology that could be applied to this compound to streamline the creation of complex molecules. liberty.edu The compound can also serve as a precursor for more elaborate structures, such as quinolines or indoles, through reductive cyclization strategies, a common pathway for nitro-substituted aromatic compounds. nih.gov

Contributions to Advanced Materials Development and Formulation (e.g., polymers, coatings)

The structural features of this compound make it a promising candidate for incorporation into advanced materials like polymers and functional coatings. The aldehyde group can be utilized in polymerization reactions, such as copolymerization with other monomers like phthalaldehyde, to create functional polymers with tailored properties. acs.orgresearchgate.netthieme-connect.com Such polymers could possess enhanced thermal stability or specific degradation characteristics.

In the realm of coatings, the compound's aromatic nature and the presence of polar nitro and chloro groups could contribute to desirable properties such as improved adhesion, chemical resistance, and thermal stability. nih.gov Phosphorus-containing polymers are noted for flame retardancy, and while this specific molecule doesn't contain phosphorus, its integration into polymer matrices could be designed to enhance such protective qualities. Functional coatings incorporating nanotechnology are a growing field, and molecules like this could be integrated into nanocomposites to create surfaces with specific functionalities, such as anti-corrosion or anti-fouling properties. researchgate.netspecialchem.com For instance, benzaldehyde derivatives have been incorporated into polymer carriers to create materials with antimicrobial properties, a strategy that could be explored with this compound for biomedical applications or protective coatings.

Applications in Analytical Chemical Methodologies as Reagents

In analytical chemistry, benzaldehydes are valuable reagents for derivatization, a process that modifies an analyte to make it more suitable for separation and detection by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). research-solution.comresearchgate.net The aldehyde group of this compound can react with analytes containing primary amine or hydrazine (B178648) functionalities to form stable, easily detectable derivatives. rsc.orgnih.gov

This derivatization can serve several purposes:

Enhance Detectability : The resulting derivative may possess a strong chromophore or fluorophore due to the extended conjugated system, significantly improving detection sensitivity in UV-Vis or fluorescence spectroscopy. rsc.org

Improve Volatility : For GC analysis, the reaction can convert non-volatile analytes into more volatile derivatives that can be readily analyzed. research-solution.comresearchgate.net

Increase Chromatographic Resolution : Derivatization can alter the polarity and size of an analyte, leading to better separation from other components in a complex mixture. researchgate.net

The specific substituents on this compound would yield derivatives with unique mass fragmentation patterns in mass spectrometry (MS), aiding in structural elucidation and quantification. nih.gov It can also potentially be used as a reference material or working standard for quality control and method evaluation in analytical laboratories. weiyel.com

Investigation of Molecular Interactions and Structural Impacts in Chemical Systems

The study of non-covalent interactions is fundamental to understanding crystal engineering, molecular recognition, and biological processes. nih.govwikipedia.org this compound possesses multiple functional groups capable of participating in a rich network of such interactions. Analysis of its structure and related compounds reveals the potential for several key intermolecular contacts that dictate its supramolecular assembly. rsc.orgnih.gov

These interactions include:

Hydrogen Bonding : The oxygen atoms of the aldehyde, ether, and nitro groups can act as hydrogen bond acceptors. Weak C-H···O hydrogen bonds are common in consolidating crystal packing in benzaldehyde derivatives. rsc.orgresearchgate.net

π-π Stacking : The two electron-rich aromatic rings can engage in π-π stacking interactions, which are crucial for stabilizing crystal lattices. researchgate.netresearchgate.net

Halogen Bonding : The chlorine atom can act as a halogen bond donor or acceptor, interacting with other electronegative or electropositive sites. nih.gov

Understanding these interactions is critical for predicting and controlling the crystal structure of the compound and its derivatives, which in turn influences physical properties like melting point, solubility, and bioavailability in pharmaceutical contexts.

Table 1: Potential Molecular Interactions of this compound
Interacting Group on MoleculeType of InteractionPotential Interacting PartnerSignificance in Chemical Systems
Aldehyde Oxygen (C=O)Hydrogen Bond Acceptor, Dipole-DipoleH-bond donors (e.g., -OH, -NH), C-H groupsCrystal packing, solvation, molecular recognition
Nitro Group Oxygens (-NO₂)Hydrogen Bond Acceptor, Dipole-DipoleH-bond donors, C-H groupsStabilizes crystal lattice, influences electronic properties
Aromatic Ringsπ-π Stacking, C-H···π, Anion-πOther aromatic rings, C-H groups, anionsFormation of supramolecular assemblies, drug-receptor binding
Chlorine Atom (-Cl)Halogen Bonding, van der WaalsNucleophiles (e.g., O, N atoms)Directional control in crystal engineering
Ether Oxygen (-O-)Hydrogen Bond AcceptorH-bond donorsConformational flexibility, solvation

Study of Corrosion Inhibition Mechanisms at a Chemical Level

Organic compounds containing heteroatoms (like oxygen and nitrogen) and π-electrons from aromatic rings are often effective corrosion inhibitors for metals in acidic media. researchgate.netnih.govmdpi.com this compound fits this structural profile perfectly, making it a strong candidate for studies in corrosion science.

The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that shields the metal from the corrosive environment. researchgate.netmdpi.com This adsorption can occur through two primary modes:

Physisorption : Involves electrostatic interactions between the charged metal surface and the charged molecule.

Chemisorption : Involves the sharing of electrons between the inhibitor molecule and the metal. The lone pair electrons on the oxygen atoms (from the ether, aldehyde, and nitro groups) and the π-electrons of the aromatic rings can be donated to the vacant d-orbitals of metal atoms (like iron), forming a coordinate covalent bond. researchgate.netmdpi.com

Studies on similar benzaldehyde derivatives have shown them to be mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comrsc.org The effectiveness of this compound as an inhibitor would depend on its concentration, the temperature, and the nature of the corrosive medium. jetjournal.org The formation of a stable, monolayer film on the metal surface, governed by adsorption isotherms like the Langmuir model, is key to its protective action. researchgate.netmdpi.comnih.gov

Table 2: Structural Features of this compound for Corrosion Inhibition
Structural FeatureRole in InhibitionMechanism of Action
Aromatic RingsAdsorption CenterDonation of π-electrons to vacant d-orbitals of the metal (Chemisorption).
Oxygen Heteroatoms (Ether, Aldehyde, Nitro)Active Adsorption SitesDonation of lone pair electrons to the metal surface, forming coordinate bonds.
Large Molecular SizeSurface CoverageForms a physical barrier on the metal surface, blocking active corrosion sites.
Electron-withdrawing Groups (-NO₂, -Cl)Modulation of Electron DensityInfluences the electron density on the aromatic rings and heteroatoms, affecting the strength of adsorption. nih.gov

Q & A

Q. What are optimized synthetic routes for 4-(4-chloro-2-nitrophenoxy)benzaldehyde, and how can reaction yields be improved?

  • Methodological Answer : A general approach involves nucleophilic aromatic substitution between 4-chloro-2-nitrophenol and 4-bromobenzaldehyde under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃). To improve yields:
  • Optimize stoichiometry (1:1.2 molar ratio of phenol to benzaldehyde derivative) .
  • Use glacial acetic acid as a catalyst to enhance electrophilicity of the aldehyde group .
  • Monitor reaction progress via TLC or HPLC-UV, as described for similar benzaldehyde derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups. The aldehyde proton typically appears at δ 9.8–10.2 ppm .
  • IR Spectroscopy : Confirm the aldehyde group (C=O stretch at ~1700 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., CH-π interactions observed in structurally similar dialdehydes) .

Q. How can researchers address solubility challenges during purification?

  • Methodological Answer :
  • Use mixed solvents (e.g., ethanol/water) for recrystallization. For hydrophobic derivatives, dichloromethane/hexane systems are effective .
  • Column chromatography with silica gel and gradient elution (ethyl acetate/hexane, 10–40%) improves separation of nitro-substituted byproducts .

Advanced Research Questions

Q. How do electronic effects of the nitro and chloro substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Perform DFT calculations to map electron density distribution. The nitro group’s strong electron-withdrawing effect directs electrophilic substitution to the para position, while the chloro group moderates ring activation .
  • Validate experimentally via Suzuki-Miyaura coupling: Compare yields using electron-rich (e.g., phenylboronic acid) vs. electron-poor boronic esters .

Q. What strategies resolve contradictions in reported biological activity data for nitro-aromatic aldehydes?

  • Methodological Answer :
  • Conduct dose-response assays under standardized conditions (e.g., fixed pH and temperature) to isolate substituent effects .
  • Use metabolomic profiling to differentiate parent compound effects vs. metabolite activity, as nitro groups are often reduced in vivo .

Q. How can computational modeling predict environmental persistence of this compound?

  • Methodological Answer :
  • Apply QSAR models to estimate biodegradation half-lives based on logP and Hammett constants (σ values for -NO₂ and -Cl are +0.78 and +0.23, respectively) .
  • Validate with OECD 301F respirometry tests to measure microbial mineralization rates in soil/water systems .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves and ANSI-approved goggles due to potential skin/eye irritation .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (UN3077 classification) .
  • Toxicology : Note that acute toxicity data are limited; prioritize fume hood use and avoid inhalation .

Contradictions and Data Gaps

Q. Why do reported melting points vary for structurally similar nitrobenzaldehydes?

  • Methodological Answer :
  • Variations arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs .
  • Purify via sublimation under reduced pressure (e.g., 0.1 mmHg at 120°C) to obtain a single crystalline phase .

Analytical Techniques

Q. How to quantify trace impurities in this compound using HPLC?

  • Methodological Answer :
  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/0.1% formic acid (70:30), flow rate 1.0 mL/min.
  • Detection : UV at 254 nm (nitro group absorption). Calibrate with spiked standards for nitro-phenol byproducts .

Notes

  • Contradictions : Evidence and suggest differing solvent systems (DMF vs. ethanol) for similar syntheses; optimization is context-dependent.
  • Data Gaps : No ecotoxicity or genotoxicity data are available for this compound; prioritize in silico predictions (e.g., TEST software by EPA) .

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